Methyl 4-aminopyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-aminopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C7H12N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-aminopyrrolidine-3-carboxylate typically involves the reaction of 4-aminopyrrolidine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
Methyl 4-aminopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-aminopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminopyridine-4-carboxylate: Another pyrrolidine derivative with similar structural features but different functional groups.
Methyl 4-aminopyridine-3-carboxylate: A closely related compound with a pyridine ring instead of a pyrrolidine ring
Uniqueness
Methyl 4-aminopyrrolidine-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its pyrrolidine ring provides a versatile scaffold for the development of novel compounds with potential therapeutic applications .
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 4-aminopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)4-2-8-3-5(4)7/h4-5,8H,2-3,7H2,1H3 |
InChI Key |
MWABNGSIUVNBFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1N |
Origin of Product |
United States |
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